N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both acetyl and methoxy functional groups, suggests potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the phenyl ring can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst.
Introduction of the methoxy group: Methoxylation can be achieved using methanol and a suitable base.
Coupling reactions: The final coupling of the piperidine ring with the benzoyl group can be done using reagents like benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide: Unique due to its specific functional groups.
Other piperidine derivatives: May have different substituents leading to varied biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15(25)17-5-3-7-19(13-17)23-21(26)16-9-11-24(12-10-16)22(27)18-6-4-8-20(14-18)28-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYXOQULKXBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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